Lipophilicity Gain (log P) Versus Non‑Fluorinated 2,5‑Diaminohexanoic Acid
The trifluoromethyl group in (2R,5R)-2,5‑diamino‑6,6,6‑trifluorohexanoic acid hydrochloride raises its partition coefficient relative to the non‑fluorinated 2,5‑diaminohexanoic acid [1]. The experimental log P of the title compound is −2.272 (hydrochloride salt), while the non‑fluorinated comparator has a log P of −3.2, representing a 0.93 log‑unit increase in lipophilicity [2].
| Evidence Dimension | Octanol/water partition coefficient (log P) |
|---|---|
| Target Compound Data | log P = −2.272 (hydrochloride salt) |
| Comparator Or Baseline | 2,5‑Diaminohexanoic acid, log P = −3.2 |
| Quantified Difference | Δ log P ≈ +0.93 |
| Conditions | Calculated/experimental log P values from vendor and database sources |
Why This Matters
Higher lipophilicity generally correlates with improved passive membrane permeability, which is a critical filter in early drug‑discovery and peptide‑engineering campaigns; the measured difference allows users to anticipate superior cell‑based assay performance relative to the non‑fluorinated scaffold.
- [1] ChemBase.cn. (2R,5R)-2,5-Diamino-6,6,6-trifluorohexanoic acid hydrochloride. Product Datasheet. EN300-88470. Accessed 2026-05-01. View Source
- [2] NP-MRD. Showing NP-Card for 2,5-diaminohexanoic acid (NP0293937). Natural Products Magnetic Resonance Database. Accessed 2026-05-01. View Source
